4-Bromo-3,5-difluorobenzoic acid
Overview
Description
4-Bromo-3,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and two fluorine atoms at the third and fifth positions.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-difluorobenzoic acid is believed to be the dopamine neurotransmission system , where it functions as a dopaminergic stabilizer . This system plays a crucial role in several vital functions, including mood regulation, reward, and motor control.
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst, typically palladium . The compound acts as an organoboron reagent in this process, which is characterized by its mild reaction conditions and functional group tolerance .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects various biochemical pathways. It enables the formation of complex organic compounds through the creation of new carbon–carbon bonds . This can lead to significant downstream effects, such as the modulation of dopamine neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a dopaminergic stabilizer . By modulating dopamine neurotransmission, it can potentially influence various physiological processes controlled by this neurotransmitter. This includes potential applications in treating central nervous system disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents for optimal stability . Furthermore, the reaction conditions in Suzuki–Miyaura coupling, such as temperature and the presence of a palladium catalyst, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the catalytic activity of these enzymes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, it can form hydrogen bonds with specific amino acid residues in proteins, further influencing their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression patterns, which in turn affect cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, as cells may adapt to the presence of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps :
Bromination: The starting material, 3,5-difluorobenzoic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate or cesium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups .
Scientific Research Applications
4-Bromo-3,5-difluorobenzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use this compound to study the effects of halogenated benzoic acids on biological systems, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
3,5-Difluorobenzoic acid:
Uniqueness
4-Bromo-3,5-difluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLRAEQVOZOSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465479 | |
Record name | 4-Bromo-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651027-00-8 | |
Record name | 4-Bromo-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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